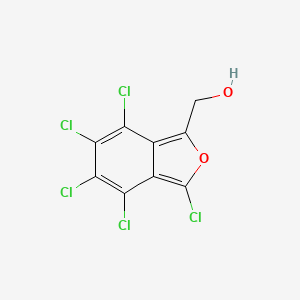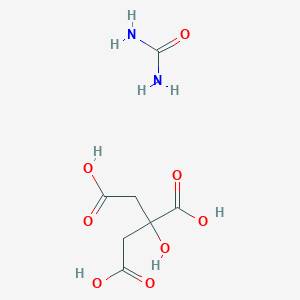
2-Hydroxypropane-1,2,3-tricarboxylic acid;urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Urea, also known as carbamide, is an organic compound with the chemical formula CO(NH2)2. It is a significant nitrogen-containing substance in the urine of mammals and is used in fertilizers, plastics, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugar, molasses, starch, or glucose using the microorganism Aspergillus niger . The fermentation process involves the conversion of these substrates into citric acid under controlled conditions of pH, temperature, and aeration.
Urea is synthesized industrially through the Bosch-Meiser urea process, which involves the reaction of ammonia with carbon dioxide at high pressure and temperature to form ammonium carbamate, which is then dehydrated to produce urea .
Industrial Production Methods
The industrial production of 2-Hydroxypropane-1,2,3-tricarboxylic acid involves the use of large-scale fermentation tanks where the microorganism Aspergillus niger is cultured in a nutrient-rich medium containing sugar or molasses. The fermentation process is carefully monitored and controlled to optimize the yield of citric acid. After fermentation, the citric acid is extracted, purified, and crystallized for commercial use .
Urea is produced on an industrial scale using the Bosch-Meiser process, where ammonia and carbon dioxide are reacted under high pressure and temperature in a reactor to form ammonium carbamate. The ammonium carbamate is then dehydrated to produce urea, which is further purified and granulated for use in fertilizers and other applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including esterification, oxidation, and complexation. It can form esters with alcohols in the presence of an acid catalyst, and it can be oxidized to form oxaloacetic acid and acetone .
Urea undergoes hydrolysis to form ammonia and carbon dioxide, and it can also participate in condensation reactions to form biuret and cyanuric acid .
Common Reagents and Conditions
Esterification: 2-Hydroxypropane-1,2,3-tricarboxylic acid reacts with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form esters.
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Urea undergoes hydrolysis in the presence of water and heat to form ammonia and carbon dioxide.
Condensation: Urea can condense with itself or other compounds in the presence of heat to form biuret and cyanuric acid.
Major Products Formed
Esterification: Esters of citric acid
Oxidation: Oxaloacetic acid, acetone
Hydrolysis: Ammonia, carbon dioxide
Condensation: Biuret, cyanuric acid
Applications De Recherche Scientifique
2-Hydroxypropane-1,2,3-tricarboxylic acid is used in various scientific research applications, including:
Chemistry: As a chelating agent to bind metal ions and as a buffer in chemical reactions.
Biology: In cell culture media to provide a source of carbon and energy for cell growth.
Medicine: As an anticoagulant in blood collection tubes and as an ingredient in pharmaceutical formulations.
Industry: In the production of biodegradable polymers, cleaning agents, and cosmetics.
Urea is used in scientific research for:
Chemistry: As a reagent in organic synthesis and as a denaturant in protein studies.
Biology: In cell culture media as a nitrogen source and in protein purification processes.
Medicine: As a diuretic and in topical formulations for skin conditions.
Industry: In the production of resins, adhesives, and fertilizers.
Mécanisme D'action
2-Hydroxypropane-1,2,3-tricarboxylic acid exerts its effects by chelating metal ions, which can inhibit the activity of metal-dependent enzymes. It also acts as a buffer to maintain pH levels in biological and chemical systems .
Urea exerts its effects by breaking down into ammonia and carbon dioxide, which can increase the pH of the surrounding environment. In biological systems, urea is metabolized by the enzyme urease to produce ammonia, which can be used as a nitrogen source by microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isocitric acid: 1-Hydroxypropane-1,2,3-tricarboxylic acid
Aconitic acid: Prop-1-ene-1,2,3-tricarboxylic acid
Trimesic acid: Benzene-1,3,5-tricarboxylic acid
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its widespread occurrence in nature and its versatility in various applications. Its ability to chelate metal ions and act as a buffer makes it valuable in both biological and industrial processes. Urea is unique due to its high nitrogen content and its role in the nitrogen cycle, making it an essential compound in agriculture and various industrial applications .
Propriétés
Numéro CAS |
64647-55-8 |
|---|---|
Formule moléculaire |
C7H12N2O8 |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;urea |
InChI |
InChI=1S/C6H8O7.CH4N2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;2-1(3)4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H4,2,3,4) |
Clé InChI |
PLKYJWLKIDFVHM-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


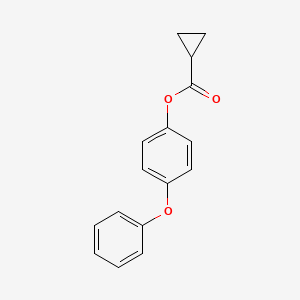
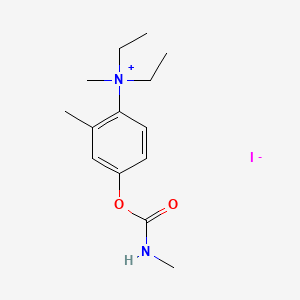
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
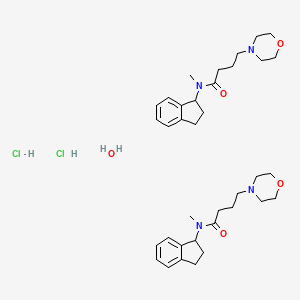
![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)

sulfanium chloride](/img/structure/B14482511.png)
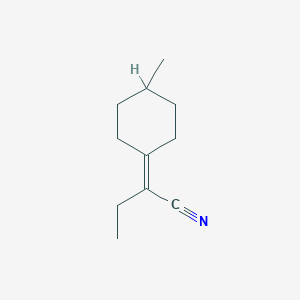
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
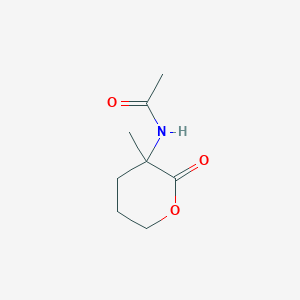
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
